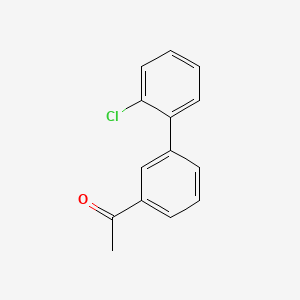

1-(2'-Chloro-biphenyl-3-yl)-ethanone

Description

Contextual Significance of Biphenyl (B1667301) and Acetophenone (B1666503) Derivatives in Organic Synthesis

Biphenyl derivatives are a cornerstone of many areas of chemical research and industry. The biphenyl moiety, consisting of two connected phenyl rings, provides a rigid and tunable scaffold that is central to the development of pharmaceuticals, agrochemicals, and materials science. This structural unit is found in a variety of biologically active natural products. rsc.org The functionalization of the biphenyl core allows for the precise tuning of a molecule's steric and electronic properties, which is crucial for its interaction with biological targets.

Acetophenone and its derivatives are also of great importance in organic synthesis. They serve as versatile intermediates in the production of resins, fragrances, and pharmaceuticals. The ketone group of acetophenone is a key functional handle for a wide range of chemical transformations, making it a valuable synthon for constructing more complex molecules. The combination of the biphenyl and acetophenone structures in compounds like 1-(2'-Chloro-biphenyl-3-yl)-ethanone creates a molecule with the potential for a rich and diverse chemistry.

Structural Classification and Nomenclature of Halogenated Biphenyl Ethanones

This compound can be classified as a halogenated biphenyl acetophenone. The nomenclature of biphenyl derivatives follows a specific set of rules to denote the substitution pattern on the two phenyl rings. One ring is numbered 1 to 6, while the other is numbered 1' to 6', starting from the carbon atom bonded to the other ring.

In the case of this compound:

Biphenyl: Indicates the core structure of two connected phenyl rings.

2'-Chloro: A chlorine atom is attached to the second carbon of the second phenyl ring.

3-yl: The biphenyl group is attached to the ethanone (B97240) at the third carbon of the first phenyl ring.

Ethanone: An acetyl group (a two-carbon chain with a ketone) is the primary functional group.

This systematic naming precisely describes the molecule's intricate structure.

Historical Development of Synthetic Methodologies for Biphenyl Ethanone Scaffolds

The synthesis of biphenyl scaffolds has a rich history, with several foundational reactions paving the way for more advanced methodologies. Early methods for creating the biphenyl core include the Wurtz-Fittig reaction and the Ullmann reaction. While historically significant, these methods often require harsh reaction conditions and have limitations in terms of substrate scope and functional group tolerance. rsc.org

The introduction of the acetyl group to an aromatic ring is classically achieved through the Friedel-Crafts acylation. This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions can be limited by the electronic nature of the aromatic substrate and can sometimes lead to polysubstitution. rsc.org

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of biphenyls. The Suzuki-Miyaura reaction, which couples an aryl boronic acid with an aryl halide, offers a highly efficient and versatile method for constructing the biphenyl core under milder conditions and with greater functional group compatibility. This modern approach is highly amenable to the synthesis of complex and highly substituted biphenyls.

Current Research Trends and Academic Interest in Substituted Biphenyl Acetophenones

Current research into substituted biphenyl acetophenones is largely driven by their potential applications in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and the addition of an acetophenone moiety and halogen atoms can significantly influence a molecule's biological activity.

Halogenated biphenyls, in general, are known to possess a range of biological activities, including antimicrobial and antifungal properties. The specific substitution pattern of the halogens on the biphenyl rings can greatly impact their potency and selectivity. Research in this area often focuses on synthesizing libraries of these compounds to explore structure-activity relationships.

Furthermore, the unique electronic and photophysical properties of functionalized biphenyls make them attractive candidates for applications in materials science, such as in the development of liquid crystals and organic light-emitting diodes (OLEDs). The ability to tune these properties through synthetic modification is a key area of ongoing research. nih.gov The exploration of new synthetic methods that are more efficient, cost-effective, and environmentally friendly also remains a significant trend in this field.

Compound Information

| Compound Name |

| This compound |

| Biphenyl |

| Acetophenone |

Interactive Data Table: Properties of this compound (Note: Experimental data for this specific compound is limited in publicly accessible literature. The following table includes basic identifiers.)

| Property | Value | Source |

| CAS Number | 675596-35-7 | aaronchem.combldpharm.comsynquestlabs.comkeyorganics.net |

| Molecular Formula | C14H11ClO | aaronchem.comsynquestlabs.comkeyorganics.net |

| Molecular Weight | 230.69 g/mol | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(2-chlorophenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSZNJUGIIBJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272670 | |

| Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675596-35-7 | |

| Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675596-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 1 2 Chloro Biphenyl 3 Yl Ethanone

Approaches to the Biphenyl (B1667301) Core Construction

The formation of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of the target compound. Various methodologies, ranging from modern cross-coupling reactions to classical arylation methods, can be employed for this purpose.

Cross-Coupling Reactions for Biphenyl Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of biaryl linkages with high efficiency and functional group tolerance. wikipedia.orgyoutube.com Several named reactions fall under this category, each with its own set of advantages and specific requirements.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. researchgate.netrsc.org For the synthesis of the 2'-chloro-biphenyl core, this could involve the reaction of (3-acetylphenyl)boronic acid with 1-bromo-2-chlorobenzene (B145985) or, alternatively, 3-bromoacetophenone with (2-chlorophenyl)boronic acid. The Suzuki-Miyaura coupling is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids. mdpi.comresearchgate.net

| Reactant A | Reactant B | Catalyst | Base | Potential Product |

| (3-acetylphenyl)boronic acid | 1-bromo-2-chlorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | 1-(2'-Chloro-biphenyl-3-yl)-ethanone |

| 3-bromoacetophenone | (2-chlorophenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | This compound |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an aryl halide, catalyzed by a palladium or nickel complex. nih.govorganic-chemistry.org This method is particularly useful for its high reactivity and functional group tolerance. nih.govnovartis.com The synthesis of the target biphenyl could be achieved by coupling a (3-acetylphenyl)zinc halide with 1-bromo-2-chlorobenzene. The organozinc reagent can be prepared from the corresponding Grignard reagent or organolithium species. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While not a direct route to a simple biphenyl, it can be adapted to form substituted alkenes which can then be further manipulated. nih.govchim.it For instance, coupling 1-bromo-2-chlorobenzene with 3-vinylacetophenone could yield a stilbene (B7821643) derivative that could potentially be converted to the desired biphenyl, although this is a less direct approach. youtube.com

Classical Arylation Methods

Before the advent of modern cross-coupling reactions, classical methods were the mainstay for forming biaryl bonds. These methods often require harsher conditions but can still be effective.

Ullmann Coupling: The Ullmann reaction is a copper-mediated coupling of two aryl halides to form a biaryl. synarchive.comorganic-chemistry.org Traditionally, this reaction requires high temperatures and stoichiometric amounts of copper. orientjchem.org For the synthesis of this compound, this could involve the coupling of 1-bromo-2-chlorobenzene and 3-bromoacetophenone in the presence of copper powder. Modern modifications have made this reaction more practical under milder conditions. nih.gov

Grignard Reagents with Halogenated Aromatics: Grignard reagents, which are organomagnesium halides, are potent nucleophiles capable of forming carbon-carbon bonds. beilstein-journals.orgchemrxiv.org A plausible route involves the reaction of a Grignard reagent derived from 1-bromo-2-chlorobenzene with a suitable electrophile on the other aromatic ring. patsnap.com However, direct coupling of a Grignard reagent with an unactivated aryl halide is generally inefficient without a catalyst.

Regioselective Functionalization for Ethanone (B97240) Moiety Introduction

Once the 2'-chloro-biphenyl core is established, the next crucial step is the introduction of the ethanone (acetyl) group at the desired 3-position of the biphenyl system. The regioselectivity of this step is paramount.

Friedel-Crafts Acylation of Substituted Biphenyls

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). berkeley.edukhanacademy.org If 2-chlorobiphenyl (B15942) is used as the starting material, acylation with acetyl chloride would likely lead to a mixture of isomers, with the 4- and 4'- positions being the most activated. researchgate.net Directing the acylation specifically to the 3-position in the presence of the 2'-chloro substituent would be challenging due to electronic and steric factors. youtube.commdpi.com

| Substrate | Acylating Agent | Catalyst | Potential Products |

| 2-Chlorobiphenyl | Acetyl Chloride | AlCl₃ | Mixture of isomers (e.g., 1-(2'-Chloro-biphenyl-4-yl)-ethanone, 1-(4'-Chloro-biphenyl-x-yl)-ethanone) |

Alternative Acylation Strategies

Given the potential lack of regioselectivity with Friedel-Crafts acylation, alternative methods that offer better control are often preferred.

Weinreb Amide: The use of a Weinreb amide (N-methoxy-N-methylamide) provides a versatile and controlled method for ketone synthesis. orientjchem.orgrsc.org A 2'-chloro-biphenyl-3-carboxylic acid could be converted to its corresponding Weinreb amide. nih.gov This intermediate can then react with an organometallic reagent like methylmagnesium bromide or methyllithium (B1224462) to cleanly afford the desired ketone, this compound, without the risk of over-addition to form a tertiary alcohol. researchgate.netrsc.org

Ester Derivatives: Acylation can also be achieved through the reaction of an ester derivative of 2'-chloro-biphenyl-3-carboxylic acid with a Grignard reagent. However, this method is often plagued by the formation of tertiary alcohol byproducts due to the high reactivity of the intermediate ketone towards the Grignard reagent. wisc.edu

Directed Metalation Strategies for Ortho-Lithiation/Acylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) on the aromatic ring that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. slideshare.netsemanticscholar.orguwindsor.ca For the synthesis of the target compound, a suitable directing group at the 3-position of a 2'-chlorobiphenyl precursor could be employed. For example, an amide or an oxazoline (B21484) group could direct lithiation to the 2-position. Subsequent reaction with an acetylating agent, such as N,N-dimethylacetamide, would introduce the ethanone moiety. This method offers excellent regiocontrol but requires the presence and subsequent potential removal of the directing group.

Stereocontrolled Introduction of Chloro-Substituent

The term "stereocontrolled" in the context of this achiral molecule primarily refers to the regioselective introduction of the chlorine atom at the C2' position of the biphenyl scaffold. The presence of the ortho-substituent (the chloro group) introduces a barrier to rotation around the C-C single bond connecting the two phenyl rings. clu-in.orglibretexts.org This phenomenon, known as atropisomerism, can lead to separable enantiomers if the rotational barrier is high enough (typically >16-19 kcal/mol), which is common in biphenyls with multiple or bulky ortho substituents. libretexts.org For this compound, with only a single, relatively small chloro group at an ortho position, stable atropisomers are not expected at room temperature, as the energy barrier for rotation is likely insufficient. researchgate.net Therefore, the primary challenge is achieving the desired constitutional isomer.

Introducing the chloro-substituent via direct halogenation of a biphenyl precursor, such as 1-(biphenyl-3-yl)-ethanone, presents significant regioselectivity challenges. Electrophilic aromatic substitution reactions, like chlorination, are governed by the electronic and steric effects of the substituents already present on the aromatic rings.

Direct chlorination of 1-(biphenyl-3-yl)-ethanone would likely result in a mixture of isomers. The acetyl group is a deactivating, meta-directing group, while the phenyl group is an activating, ortho-, para-directing group. This complex interplay of directing effects makes it difficult to selectively introduce a chlorine atom at the desired 2'-position. Catalysts, such as Lewis acids (e.g., AlCl₃ or FeCl₃), are typically required to increase the electrophilicity of the halogenating agent (e.g., Cl₂). mt.com However, these conditions often lead to multiple halogenation products and other side reactions.

A more controlled approach involves the halogenation of a precursor before the biphenyl bond is formed. For instance, the α-position of ketones can be halogenated. mt.com The synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone using sulfuryl chloride demonstrates a method for chlorinating an acetophenone (B1666503) derivative, which could then potentially be used in subsequent coupling reactions. nih.gov However, for the target molecule, chlorination is required on the second phenyl ring, not on the acetyl group.

A more efficient and highly selective strategy for synthesizing this compound involves the use of pre-halogenated starting materials in a cross-coupling reaction. This approach ensures the unambiguous placement of the chloro-substituent. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for constructing the biaryl bond. nih.govrsc.org

The Suzuki-Miyaura coupling reaction is a particularly powerful and widely used method. nih.govrsc.org This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the target molecule, two primary Suzuki coupling strategies are feasible:

Route A: Coupling of (2-chlorophenyl)boronic acid with a 3-acetylphenyl halide (e.g., 1-(3-bromophenyl)ethanone).

Route B: Coupling of (3-acetylphenyl)boronic acid with a 1-chloro-2-halobenzene (e.g., 1-bromo-2-chlorobenzene or 1-iodo-2-chlorobenzene).

The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl. rsc.org Therefore, using an aryl iodide or bromide is preferable for achieving milder reaction conditions and higher yields. The synthesis of various polychlorinated biphenyls (PCBs) has been successfully achieved using Suzuki coupling, demonstrating its effectiveness even with sterically hindered and electronically deactivated substrates. nih.govresearchgate.net

Other cross-coupling reactions like the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) could also be employed, though they often involve more toxic or sensitive reagents compared to the Suzuki-Miyaura coupling. rsc.orgbeilstein-journals.org

Purification and Characterization Methodologies for Synthetic Intermediates and Final Product

Following synthesis, a rigorous purification and characterization process is essential to ensure the identity and purity of the final product and its intermediates.

Purification: Standard chromatographic and crystallization techniques are employed for purification.

Column Chromatography: Adsorption column chromatography using silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials, catalysts, and byproducts. acs.orgnih.gov A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used for elution.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. acs.org

Characterization: A combination of spectroscopic methods is used to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The ¹³C NMR spectrum would confirm the presence of all 14 carbon atoms, including the carbonyl carbon of the ketone.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound. The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion (M) peak, due to the natural abundance of the ³⁷Cl isotope.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong absorption band around 1680-1700 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the aryl ketone.

The following table summarizes the expected characterization data for the target compound.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 7.2-8.0 ppm); Singlet for the methyl group (approx. 2.6 ppm). |

| ¹³C NMR | Signal for the carbonyl carbon (approx. 197 ppm); Signals for 12 aromatic carbons; Signal for the methyl carbon. |

| Mass Spec. | Molecular ion peak (M⁺) and a characteristic M+2 peak for the chlorine isotope. |

| IR Spec. | Strong C=O stretching vibration around 1680-1700 cm⁻¹. nih.gov |

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Selectivity

When evaluating the different strategic methodologies for synthesizing this compound, it is clear that routes involving pre-halogenated starting materials are superior to direct halogenation approaches.

| Parameter | Direct Halogenation on Biphenyl Precursor | Cross-Coupling with Pre-halogenated Starting Materials (e.g., Suzuki) |

| Efficiency (Yield) | Generally low to moderate due to the formation of multiple isomers and byproducts. nih.gov | High yields (often >80-90%) can be achieved under optimized conditions. nih.govresearchgate.net |

| Scalability | Poor. Separation of isomers is difficult and costly on a large scale. Reaction conditions can be harsh. | Good to excellent. These reactions are widely used in industrial processes for pharmaceuticals and fine chemicals. rsc.orgbeilstein-journals.org |

| Selectivity | Very poor regioselectivity. It is difficult to direct the chlorine atom exclusively to the 2'-position. | Excellent regioselectivity. The positions of the substituents are pre-determined by the choice of starting materials. |

| Versatility | Limited. The scope is restricted by the directing effects of existing substituents. | Highly versatile. A wide range of functionalized aryl halides and boronic acids are commercially available or readily synthesized. nih.govrsc.org |

| Environmental Impact | May involve harsh reagents and produce significant waste from byproducts. | Modern palladium catalysts are highly efficient at low loadings. The use of boronic acids is generally considered more environmentally benign than other organometallics. google.com |

Chemical Reactivity and Transformation Studies of 1 2 Chloro Biphenyl 3 Yl Ethanone

Reactions Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a primary site for a variety of chemical reactions, including reductions, oxidations, and nucleophilic additions. The adjacent methyl group also provides a site for enolate formation, opening pathways for alpha-functionalization.

The ketone functionality of 1-(2'-Chloro-biphenyl-3-yl)-ethanone can be readily reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comblogspot.commorressier.com The reaction typically proceeds in an alcoholic solvent, such as ethanol (B145695) or methanol, to yield 1-(2'-chloro-biphenyl-3-yl)ethanol. This reduction creates a new chiral center, and without the use of a chiral reducing agent or catalyst, a racemic mixture of the alcohol is generally obtained. masterorganicchemistry.commorressier.com

| Reagent | Product | Reaction Type |

| Sodium borohydride (NaBH₄) | 1-(2'-Chloro-biphenyl-3-yl)ethanol | Carbonyl Reduction |

| Lithium aluminum hydride (LiAlH₄) | 1-(2'-Chloro-biphenyl-3-yl)ethanol | Carbonyl Reduction |

This table is based on typical outcomes for the reduction of aryl ketones.

Oxidation of the ethanone group is not a common transformation as it is already in a relatively high oxidation state. Further oxidation would require cleavage of the carbon-carbon bond between the carbonyl and the methyl group or the aryl group, which is energetically unfavorable under standard oxidative conditions.

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Grignard reagents, for example, can add to the carbonyl to form tertiary alcohols. rsc.orgacs.orgrsc.orglibretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield 2-(2'-chloro-biphenyl-3-yl)propan-2-ol.

Another important nucleophilic addition is the Wittig reaction, which converts ketones into alkenes. wikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 3-(1-propen-2-yl)-2'-chlorobiphenyl. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org

Condensation reactions, such as the aldol (B89426) condensation, are also possible. In the presence of a base, this compound can react with another carbonyl compound, like benzaldehyde, to form an α,β-unsaturated ketone after dehydration. beyondbenign.orgcdnsciencepub.comresearchgate.netuomustansiriyah.edu.iqrsc.org This reaction, known as a Claisen-Schmidt condensation, is a valuable method for forming new carbon-carbon bonds.

| Reaction Type | Reagent Example | Product Type |

| Grignard Reaction | Methylmagnesium bromide | Tertiary alcohol |

| Wittig Reaction | Methylenetriphenylphosphorane | Alkene |

| Aldol Condensation | Benzaldehyde (in presence of base) | α,β-Unsaturated ketone |

This table illustrates common nucleophilic addition and condensation reactions of aryl ketones.

The methyl group adjacent to the carbonyl is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the alpha-position.

A common reaction is α-halogenation. In the presence of an acid catalyst, this compound can react with halogens like bromine (Br₂) to yield 2-bromo-1-(2'-chloro-biphenyl-3-yl)-ethanone. libretexts.orgopenstax.orgmdpi.comresearchgate.netlookchem.com This reaction proceeds through an enol intermediate.

Furthermore, the enolate can be alkylated using an alkyl halide. nih.govfiveable.mestackexchange.comlibretexts.org182.160.97 For instance, treatment with a strong base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide would result in the formation of 1-(2'-chloro-biphenyl-3-yl)propan-1-one.

| Reaction Type | Reagent Example | Product Type |

| Alpha-Halogenation | Bromine (Br₂) in acetic acid | α-Bromo ketone |

| Alpha-Alkylation | LDA, then Methyl iodide | α-Alkylated ketone |

This table summarizes key alpha-functionalization reactions of aryl ketones.

Transformations of the Halogen (Chloro) Substituent

The chloro group on the biphenyl (B1667301) system provides another handle for chemical modification, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride is generally difficult. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. In the case of this compound, the ethanone group is in a meta-like position relative to the chloro substituent on the other ring, and thus provides minimal activation for an SNAr reaction. Therefore, direct displacement of the chloride by common nucleophiles under standard SNAr conditions is not expected to be a facile process. More forcing conditions or the use of specific catalysts would likely be required.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of an aryl halide. The chloro substituent in this compound can participate in several such reactions.

The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netrsc.orgresearchgate.net For example, reacting this compound with phenylboronic acid would yield a terphenyl derivative.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms a carbon-nitrogen bond. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This reaction would allow for the conversion of the chloro substituent to an amino group by reacting it with an amine in the presence of a palladium catalyst and a strong base.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orgyoutube.com This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it provides a direct route to aryl-substituted alkynes.

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | Phenylboronic acid | Terphenyl derivative |

| Buchwald-Hartwig Amination | Aniline | N-Aryl amine |

| Sonogashira Coupling | Phenylacetylene | Diaryl acetylene |

This table presents examples of palladium-catalyzed coupling reactions applicable to the chloro-substituent.

Reactivity of the Biphenyl System

The reactivity of the biphenyl core is influenced by the electronic effects of its substituents. The chlorine atom at the 2'-position and the acetyl group at the 3-position both withdraw electron density from the aromatic rings, albeit through different mechanisms (inductive effect for chlorine and resonance and inductive effects for the acetyl group). This deactivation makes the biphenyl system less susceptible to electrophilic attack compared to unsubstituted biphenyl.

Electrophilic Aromatic Substitution on Unsubstituted Positions

Predicting the precise outcome of electrophilic aromatic substitution on the unsubstituted positions of this compound is challenging without experimental data. The directing effects of the existing substituents would compete, leading to a potential mixture of products. The acetyl group would primarily direct incoming electrophiles to the meta-positions relative to itself (positions 2, 4, and 6), while the chloro group would direct to the ortho and para positions (positions 3' and 5'). The steric hindrance from the biphenyl twist and the existing substituents would also play a crucial role in determining the final product distribution.

Further Functionalization of the Biphenyl Core

Further functionalization of the biphenyl core could theoretically be achieved through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, targeting the C-Cl bond. These reactions could introduce a wide range of substituents, leading to novel derivatives. However, no specific examples of such functionalizations for this compound have been documented in the reviewed literature.

Mechanistic Insights into Key Transformations

Due to the absence of studies on specific transformations of this compound, no mechanistic insights can be provided. Elucidating reaction mechanisms requires detailed kinetic studies, isotopic labeling experiments, and computational modeling, none of which appear to have been performed for this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Chloro Biphenyl 3 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity and spatial relationships of the atoms within 1-(2'-Chloro-biphenyl-3-yl)-ethanone.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl group and the eight aromatic protons. The acetyl methyl protons (-CH₃) would appear as a sharp singlet, significantly downfield in the aliphatic region (around δ 2.6 ppm) due to the deshielding effect of the adjacent carbonyl group. rsc.orgchegg.com The eight aromatic protons would resonate in the δ 7.2-8.0 ppm range. oregonstate.edu The protons on the acetyl-substituted ring are expected to be further downfield compared to those on the chloro-substituted ring due to the electron-withdrawing nature of the acetyl group. The complex splitting patterns (doublets, triplets, and multiplets) in this region arise from spin-spin coupling between adjacent protons, providing crucial information about their relative positions.

¹³C NMR: The carbon NMR spectrum would display 14 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing at a characteristic chemical shift of approximately δ 197-198 ppm. nih.govresearchgate.netspectrabase.com The acetyl methyl carbon would be found in the aliphatic region, typically around δ 26-27 ppm. rsc.org The twelve aromatic carbons would resonate between δ 125-145 ppm. The carbons directly attached to the chlorine atom (C-2') and the acetyl group (C-3), as well as the carbons at the biphenyl (B1667301) linkage (C-1' and C-1), would have their chemical shifts significantly influenced by these substituents. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -C(=O)CH₃ | ~2.6 (s, 3H) | ~26.5 |

| -C=O | - | ~197.5 |

| C-1 | - | ~142.0 |

| C-2 | ~7.9 (d) | ~129.0 |

| C-3 | - | ~137.5 |

| C-4 | ~7.6 (t) | ~129.5 |

| C-5 | ~7.5 (d) | ~127.0 |

| C-6 | ~7.8 (d) | ~131.0 |

| C-1' | - | ~138.0 |

| C-2' | - | ~133.0 |

| C-3' | ~7.4 (d) | ~130.5 |

| C-4' | ~7.3 (t) | ~127.5 |

| C-5' | ~7.3 (t) | ~128.0 |

| C-6' | ~7.5 (d) | ~130.0 |

2D NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. weebly.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on each of the two aromatic rings, allowing for the assignment of protons within each spin system. For example, H-4 would show a correlation to H-5, and H-5 to H-6 on the acetylated ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. numberanalytics.com This technique would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). libretexts.org Key HMBC correlations would be expected from the acetyl methyl protons (at ~δ 2.6) to both the acetyl carbonyl carbon (C=O, at ~δ 197.5) and the aromatic C-3 carbon, confirming the position of the acetyl group. Crucially, correlations between protons on one ring and carbons on the other (e.g., from H-2 to C-1' or H-6' to C-1) would confirm the biphenyl linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. numberanalytics.com This is particularly useful for determining the conformation around the C1-C1' biphenyl bond. Correlations between protons on opposite rings (e.g., H-2 and H-6') would indicate a specific spatial arrangement. Due to the presence of ortho substituents (Cl on one ring and a C-C bond on the other), rotation around the biphenyl axis may be hindered, potentially leading to stable rotational isomers known as atropisomers. pharmaguideline.comnih.gov NOESY can provide evidence for such restricted rotation.

Expected Key 2D NMR Correlations for Structural Confirmation

| Technique | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H-4 ↔ H-5; H-5 ↔ H-6; H-3' ↔ H-4', etc. | Adjacent protons on each aromatic ring. |

| HSQC | CH₃ ↔ C(H₃); H-2 ↔ C-2; H-4 ↔ C-4, etc. | Direct one-bond C-H connections. |

| HMBC | CH₃ protons ↔ C=O and C-3 | Position of the acetyl group on its ring. |

| H-2 ↔ C-1'; H-6' ↔ C-1 | Connectivity between the two phenyl rings. | |

| NOESY | H-2 ↔ H-6' | Through-space proximity, conformation around the biphenyl bond (atropisomerism). |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound, and for gaining structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). For this compound, with a molecular formula of C₁₄H₁₁ClO, HRMS would be used to confirm its elemental composition. The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a relative intensity ratio of about 3:1. HRMS can distinguish the exact masses of these isotopic peaks from other potential elemental compositions.

Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₄H₁₁ClO | ³⁵Cl | 230.0500 |

| ³⁷Cl | 232.0470 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of this compound would likely follow predictable pathways based on the known behavior of acetophenones and chlorinated biphenyls. taylorfrancis.comasdlib.org

A primary and highly favorable fragmentation would be the loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. This would be followed by the loss of carbon monoxide (CO). Another significant fragmentation pathway would involve the cleavage of the biphenyl C-C bond and the loss of the chlorine atom. nih.govresearchgate.net

Predicted MS/MS Fragmentation Pattern

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 230 | •CH₃ (15 Da) | 215 | [M - CH₃]⁺ (Acylium ion) |

| 215 | CO (28 Da) | 187 | [M - CH₃ - CO]⁺ |

| 230 | CH₃CO• (43 Da) | 187 | [M - C₂H₃O]⁺ |

| 187 | Cl• (35 Da) | 152 | [C₁₂H₈]⁺ (Biphenylene) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. edinst.com Specific functional groups absorb light at characteristic frequencies, providing valuable information for structural confirmation. hopto.org

For this compound, the most prominent feature in the IR spectrum would be a very strong absorption band corresponding to the C=O stretching vibration of the ketone. Because the carbonyl group is conjugated with the aromatic ring, this band is expected to appear in the range of 1680-1695 cm⁻¹. spectroscopyonline.comlibretexts.org Other key absorptions would include aromatic C=C stretching vibrations (typically 1450-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and a C-Cl stretching vibration (usually found in the 1000-600 cm⁻¹ region).

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. acs.org Therefore, the aromatic C=C stretching bands would be strong in the Raman spectrum. The C-Cl stretch would also be observable. The complementarity of the two techniques provides a more complete picture of the molecule's vibrational characteristics. researchgate.net

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aromatic | 3100-3000 | Medium | Strong |

| C=O Stretch | Aromatic Ketone | 1695-1680 | Very Strong | Medium |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong | Strong |

| C-C-C Stretch | Ketone | 1300-1230 | Strong | Weak |

| C-Cl Stretch | Aryl Halide | 1000-600 | Strong | Strong |

X-ray Crystallography for Solid-State Molecular Conformation

As of the current body of scientific literature, a specific single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this specific molecule are not available.

However, the principles of X-ray crystallography and the extensive research on substituted biphenyl systems allow for a well-grounded prediction of its likely solid-state conformation. X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms within a crystal. Should a suitable single crystal of this compound be grown and analyzed, the technique would provide definitive information on its molecular geometry, including the critical dihedral angle between the two phenyl rings, and insights into intermolecular interactions within the crystal lattice.

The molecular conformation of biphenyl and its derivatives is primarily dictated by the balance between two opposing factors: steric hindrance between ortho substituents and π-conjugation across the inter-ring bond. ic.ac.uk

Steric Hindrance : The presence of the chloro group at the 2'-position introduces significant steric repulsion with the hydrogen atom at the 2-position of the other ring. This steric clash prevents the molecule from adopting a planar conformation. Ortho-substituted biphenyls consistently exhibit a twisted conformation to alleviate this strain. acs.orglibretexts.org It is anticipated that the dihedral angle (the twist angle between the planes of the two phenyl rings) would be substantial, likely greater than the ~45° observed in unsubstituted biphenyl in the gas phase. ic.ac.uklibretexts.org

Crystal Packing Forces : In the solid state, the conformation of a molecule can be influenced by intermolecular forces, also known as crystal packing effects. acs.org These forces can sometimes lead to a molecular conformation in the crystal that differs from the lowest energy conformation in the gas phase or in solution. researchgate.net For biphenyl itself, crystal forces favor a planar geometry, but for ortho-substituted derivatives, the steric hindrance is generally too large to be overcome by these packing forces, and a non-planar conformation is retained. acs.org

The acetyl group at the 3-position is not expected to cause significant steric hindrance that would further force the rings apart, as it is situated meta to the inter-ring bond. Its primary influence would be on the electronic properties and the intermolecular interactions (such as C-H···O hydrogen bonds) that dictate the crystal packing arrangement. nih.govnih.gov

A hypothetical X-ray crystallographic analysis would yield precise data on the parameters listed in the table below, providing an unambiguous depiction of the molecule's solid-state structure.

| Crystallographic Parameter | Description | Anticipated Finding for this compound |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, triclinic). | Would be determined experimentally. |

| Space Group | The specific symmetry group of the crystal. | Would be determined experimentally. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | Would be determined experimentally. |

| Dihedral Angle (C2-C1-C1'-C2') | The twist angle between the two phenyl rings. | Expected to be significantly non-zero (> 45°) due to steric hindrance from the 2'-chloro group. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and the angles between them. | Expected to fall within standard ranges for C-C, C-H, C-Cl, C=O bonds. |

| Intermolecular Interactions | Non-covalent interactions (e.g., hydrogen bonds, π-π stacking) between adjacent molecules in the crystal lattice. | The acetyl group could participate in weak C-H···O hydrogen bonding, influencing the packing structure. |

Computational and Theoretical Chemistry of 1 2 Chloro Biphenyl 3 Yl Ethanone

Conformational Analysis and Energy Landscape Exploration

The flexibility of 1-(2'-Chloro-biphenyl-3-yl)-ethanone, particularly the rotation around the single bonds connecting the two phenyl rings and the ethanone (B97240) group, gives rise to different spatial arrangements or conformations. Understanding the energy associated with these conformations is key to predicting the molecule's preferred shape and dynamic behavior.

The rotation around the C-C single bond connecting the two phenyl rings in biphenyl (B1667301) derivatives is a classic subject of conformational analysis. This rotation is not free and is hindered by a rotational energy barrier. comporgchem.com The magnitude of this barrier is highly sensitive to the nature of the substituents at the ortho positions (2, 2', 6, and 6'). researchgate.net In this compound, the chlorine atom at the 2'-position creates significant steric hindrance, which dictates the most stable torsional angle (dihedral angle) between the planes of the two rings. scispace.comresearchgate.net The ground-state conformation will be a twisted one, where the rings are non-coplanar, to alleviate the steric clash between the ortho-chloro group and the hydrogen atom on the other ring. researchgate.net

Table 3: Example Rotational Barriers for Substituted Biphenyls Note: These are experimental and computational values for various ortho-substituents to provide context.

| Ortho-Substituent | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| Fluorine | 4.4 | scispace.com |

| Methyl | 7-10 | researchgate.net |

While quantum chemical methods are highly accurate, they are computationally expensive for studying the dynamic behavior of molecules over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational landscape. nih.gov

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization and the identification of stable conformers.

Prediction of Spectroscopic Parameters

Computational methods are widely employed to predict the spectroscopic signatures of molecules, which is crucial for their identification and characterization.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors from which chemical shifts are derived. niscpr.res.in The choice of the DFT functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) is critical for achieving accuracy. researchgate.net Calculations are often performed for the molecule in a simulated solvent environment to better replicate experimental conditions.

The predicted chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms of this compound provide a theoretical spectrum that can be compared with experimental results to confirm the molecular structure. The calculations account for the electronic environment of each nucleus, which is influenced by factors like the electronegativity of the chlorine atom, the aromatic ring currents, and the electron-withdrawing nature of the acetyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values calculated using DFT/B3LYP/6-311G+(d,p) in simulated CDCl₃. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl -CH₃ | 2.65 | 27.1 |

| Acetyl C=O | - | 199.8 |

| Biphenyl C3 | - | 138.2 |

| Biphenyl C2' | - | 133.5 |

| Aromatic C-H | 7.30 - 8.10 | 125.0 - 135.0 |

| C-Cl | - | 131.9 |

This table is interactive. You can sort the columns by clicking on the headers.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com

The electronic transitions in this compound are expected to be dominated by π → π* transitions within the biphenyl aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. oregonstate.edu The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of these transitions and the molecule's electronic properties.

Table 2: Predicted Electronic Transitions for this compound (Note: Calculated using TD-DFT/B3LYP/6-311G+(d,p) in simulated acetonitrile. Values are representative.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 345 | 0.015 | HOMO-1 -> LUMO | n → π |

| 288 | 0.450 | HOMO -> LUMO | π → π |

| 245 | 0.310 | HOMO-2 -> LUMO+1 | π → π* |

This table is interactive. You can sort the columns by clicking on the headers.

Computational methods can accurately predict the vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. DFT calculations are used to determine the harmonic vibrational frequencies by analyzing the second derivatives of the energy with respect to atomic displacements. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. nih.gov

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. For this compound, characteristic vibrational modes include the C=O stretching of the ketone, C-Cl stretching, aromatic C-H stretching, and various C-C stretching and bending modes of the biphenyl rings.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: Calculated using DFT/B3LYP/6-311G+(d,p) and scaled by a factor of 0.961. Values are representative.)

| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3075 | Aromatic C-H Stretch |

| 1695 | C=O Carbonyl Stretch |

| 1590, 1470 | Aromatic C=C Stretch |

| 1260 | Acetyl C-C Stretch |

| 760 | C-Cl Stretch |

This table is interactive. You can sort the columns by clicking on the headers.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. By mapping the potential energy surface (PES) of a reaction, researchers can determine the most favorable reaction pathway and calculate activation energies, which are crucial for understanding reaction kinetics. nih.gov

For this compound, a potential reaction to model would be the nucleophilic addition to the carbonyl carbon, a fundamental reaction of ketones. DFT calculations can be used to locate the geometries of the reactants, the transition state (TS), and the products. The transition state is a first-order saddle point on the PES, and its structure provides insight into the geometry of the activated complex. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Table 4: Hypothetical Energy Profile for Nucleophilic Addition to the Carbonyl Group (Note: Relative energies calculated at the B3LYP/6-311G+(d,p) level of theory. Values are illustrative.)

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + Nucleophile) | 0.0 |

| Transition State (TS) | +15.2 |

| Product (Tetrahedral Adduct) | -8.5 |

This table is interactive. You can sort the columns by clicking on the headers.

Solvent Effects and Solvation Models in Computational Studies

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies must account for these interactions to yield accurate predictions that are comparable to experimental results obtained in solution. nih.gov

Solvation models are used to incorporate the effects of the solvent. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. mdpi.com In PCM, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated.

For this compound, using a solvation model is essential for accurately predicting spectroscopic properties like NMR chemical shifts and UV-Vis absorption maxima, as these are sensitive to solvent polarity. rsc.org Reaction energy profiles are also highly dependent on the solvent, as polar solvents can stabilize charged intermediates and transition states differently than nonpolar solvents.

Table 5: Effect of Solvent Model on a Predicted Property (e.g., λmax of π → π transition)* (Note: Illustrative values calculated using TD-DFT with the IEF-PCM model.)

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Gas Phase | 1.0 | 282 |

| Chloroform | 4.8 | 287 |

| Acetonitrile | 37.5 | 288 |

| Water | 78.4 | 290 |

This table is interactive. You can sort the columns by clicking on the headers.

Design and Synthesis of Derivatives and Analogues of 1 2 Chloro Biphenyl 3 Yl Ethanone

Systematic Variation of Substituents on the Biphenyl (B1667301) Core

The biphenyl core is a primary target for structural variation, offering numerous positions for the introduction of a wide range of substituents. These modifications can significantly influence the molecule's conformation, electronic properties, and potential interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of substituted biphenyls, providing a robust and versatile method for forming the crucial carbon-carbon bond between two aryl rings. nih.gov

Exploration of Different Halogen Substitutions (e.g., Fluoro, Bromo, Iodo)

The introduction of different halogens onto the biphenyl core can profoundly impact the compound's lipophilicity, metabolic stability, and binding interactions. The synthesis of these halogenated analogues can be readily achieved through Suzuki-Miyaura coupling reactions, pairing an appropriately halogenated phenylboronic acid with a suitable halogenated aryl partner.

Fluoro-substituted analogues: The synthesis of fluorinated biphenyl compounds can be accomplished with excellent yields via Suzuki-Miyaura coupling. For instance, the reaction of a bromo-difluorobenzene with an appropriate arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ can yield the desired difluorinated biphenyl derivative. rsc.org The introduction of fluorine can alter the electronic properties of the rings and enhance metabolic stability.

Bromo-substituted analogues: Bromo-substituted biphenyl ethanones can be synthesized through various methods, including the Friedel-Crafts acylation of a bromobiphenyl precursor. Alternatively, Suzuki coupling of a dibrominated benzene (B151609) with a suitable phenylboronic acid can provide access to brominated biphenyl intermediates, which can then be acylated. The synthesis of compounds like 1-(4-Bromo-3-methylphenyl)ethanone has been reported, demonstrating the feasibility of introducing bromine and an acetyl group on the same phenyl ring. nih.gov

Iodo-substituted analogues: While less common, iodo-substituted biphenyls can also be prepared using Suzuki-Miyaura coupling. The use of iodine as an additive in these reactions has been shown to be effective, even allowing the coupling to be performed in the air. researchgate.net This suggests that the synthesis of iodo-analogues of 1-(2'-Chloro-biphenyl-3-yl)-ethanone is a feasible endeavor.

| Halogen Substitution | Synthetic Method | Key Reagents | Potential Impact |

| Fluoro | Suzuki-Miyaura Coupling | Fluorinated phenylboronic acid, Pd catalyst | Enhanced metabolic stability, altered electronics |

| Bromo | Suzuki-Miyaura Coupling / Friedel-Crafts Acylation | Brominated phenylboronic acid, Acetyl chloride | Increased lipophilicity, synthetic handle for further reactions |

| Iodo | Suzuki-Miyaura Coupling with Iodine additive | Iodinated aryl halide, Phenylboronic acid | Increased reactivity for further modifications |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the biphenyl system can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These modifications can influence the molecule's reactivity, polarity, and ability to participate in hydrogen bonding.

Electron-Donating Groups:

Methoxy Groups: The synthesis of methoxy-substituted biphenyl ethanones is well-documented. A common route is the Friedel-Crafts acylation of a methoxybiphenyl precursor with acetyl chloride in the presence of a Lewis acid like AlCl₃. wikipedia.org Alternatively, Suzuki coupling between a methoxy-bromobenzene and an acetylphenyl boronic acid can yield the desired product. nrochemistry.com

Amino Groups: Amino-substituted biphenyls can be prepared through the reduction of corresponding nitro-biphenyl derivatives. sigmaaldrich.cn Another approach involves the recyclization of N-alkyl-2-benzylpyridinium salts in the presence of an aqueous alkylamine sulfite (B76179) solution to yield 2-(N-Alkylamino)biphenyls. bohrium.com

Electron-Withdrawing Groups:

Nitro Groups: Nitro-substituted biphenyls are valuable synthetic intermediates. They can be synthesized via Suzuki cross-coupling reactions, although challenges can arise during the transmetalation step if the nitro group is in the 2-position of the phenylboronic acid. google.com The synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and its derivatives has been reported, showcasing the introduction of a nitro group on a substituted phenyl ethanone (B97240) structure. ambeed.comnih.gov

Cyano Groups: The synthesis of cyano-biphenyls can be achieved through various methods. One common route involves the conversion of a bromo-biphenyl to a cyano-biphenyl via a palladium-catalyzed cyanation reaction. Another approach is the Sandmeyer reaction on a biphenyl amine. mdpi.com

| Group Type | Substituent | Synthetic Method | Key Reagents |

| Electron-Donating | Methoxy (-OCH₃) | Friedel-Crafts Acylation / Suzuki Coupling | 4-methoxybiphenyl, acetyl chloride / 4-methoxy-bromobenzene, 4-acetylphenyl boronic acid |

| Electron-Donating | Amino (-NH₂) | Reduction of Nitro Group | Nitro-biphenyl, reducing agent (e.g., H₂, Pd/C) |

| Electron-Withdrawing | Nitro (-NO₂) | Suzuki Coupling | Nitro-phenylboronic acid, aryl halide, Pd catalyst |

| Electron-Withdrawing | Cyano (-CN) | Palladium-catalyzed Cyanation | Bromo-biphenyl, cyanide source (e.g., Zn(CN)₂) |

Positional Isomer Studies (e.g., 2'-chloro vs. 3'-chloro, 4-acetyl vs. 3-acetyl)

The biological activity and physical properties of biphenyl derivatives can be highly sensitive to the substitution pattern on the aromatic rings. Therefore, the synthesis and comparative analysis of positional isomers are crucial for a comprehensive structure-activity relationship study.

Chloro Substituent Position: The synthesis of isomers with the chloro group at different positions on the second phenyl ring (e.g., 3'-chloro or 4'-chloro) can be achieved by selecting the appropriate starting materials for a Suzuki-Miyaura coupling. For example, using 3-chlorophenylboronic acid or 4-chlorophenylboronic acid in a coupling reaction with 1-(3-bromophenyl)ethanone would yield the corresponding 1-(3'-chloro-biphenyl-3-yl)-ethanone or 1-(4'-chloro-biphenyl-3-yl)-ethanone, respectively.

Acetyl Group Position: Similarly, the position of the acetyl group can be varied. The synthesis of 4-acetylbiphenyl (B160227) is well-established and often serves as a reference compound. sigmaaldrich.cnnih.govchemicalbook.com To obtain the 3-acetylbiphenyl (B1295732) isomer, one would start with a 3-acetylphenylboronic acid or a 3-bromoacetophenone in a Suzuki coupling reaction. nih.gov Comparing the properties of these isomers can provide valuable insights into the steric and electronic requirements for a desired activity.

Modification of the Ethanone Moiety

The ethanone group is another key site for structural modification, offering opportunities to alter the compound's reactivity, polarity, and potential for hydrogen bonding.

Homologation to Propanones or Butanones

Extending the acetyl side chain by one or two methylene (B1212753) units to form propanone or butanone derivatives can explore the impact of chain length on biological activity.

Arndt-Eistert Homologation: A classic method for one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (like water) yields the homologated carboxylic acid. While this method is for carboxylic acids, a similar strategy could be envisioned starting from a biphenyl carboxylic acid, which could then be converted to the desired ketone. A more direct approach would be to utilize a homologated acyl chloride (e.g., propanoyl chloride or butanoyl chloride) in a Friedel-Crafts acylation reaction with the appropriate biphenyl precursor. chemicalbook.com

Replacement of the Ketone with Other Functional Groups (e.g., Alcohol, Carboxylic Acid)

Replacing the ketone functionality with other groups like an alcohol or a carboxylic acid introduces significant changes in polarity and hydrogen bonding capabilities.

Reduction to Alcohol: The ketone group of this compound can be reduced to a secondary alcohol, 1-(2'-Chloro-biphenyl-3-yl)-ethanol. This transformation can be achieved using a variety of reducing agents. For instance, the asymmetric reduction of similar chloroacetophenone derivatives to the corresponding (S)-1-(chlorophenyl)ethanol has been successfully carried out using submerged cultures of Alternaria alternata. nih.gov Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also standard reagents for this type of reduction.

Oxidation to Carboxylic Acid: The ethanone moiety can be oxidized to a carboxylic acid, yielding 2'-Chloro-biphenyl-3-carboxylic acid. While direct oxidation of the ketone can be challenging, a two-step, one-pot procedure has been developed for the conversion of primary alcohols to carboxylic acids using TEMPO/NaOCl followed by NaClO₂. organic-chemistry.org This suggests a potential route where the ketone is first reduced to the alcohol, which is then oxidized to the carboxylic acid. The direct oxidation of aldehydes to carboxylic acids is a more common transformation, and various methods are available for this purpose.

| Modification | Target Functional Group | Synthetic Approach | Key Reagents/Methods |

| Homologation | Propanone/Butanone | Friedel-Crafts Acylation | Propanoyl/Butanoyl chloride, Biphenyl, Lewis Acid |

| Functional Group Interconversion | Alcohol | Reduction of Ketone | NaBH₄, LiAlH₄, Biocatalysis (Alternaria alternata) |

| Functional Group Interconversion | Carboxylic Acid | Oxidation of corresponding Alcohol | TEMPO/NaOCl, NaClO₂ |

Heterocyclic Ring Incorporations and Bioisosteric Replacements

The incorporation of heterocyclic rings and the application of bioisosteric replacements are key strategies in medicinal chemistry to modulate the properties of a lead compound. namiki-s.co.jpresearchgate.net These approaches aim to enhance potency, selectivity, metabolic stability, and solubility while potentially reducing off-target effects.

Heterocyclic Ring Incorporations: The biphenyl system in this compound can be modified by replacing one of the phenyl rings with a heterocycle. This strategy, known as scaffold hopping, can lead to novel intellectual property and improved pharmacokinetic profiles. researchgate.netrsc.org For example, replacing the phenyl ring with a pyridine, pyrazine, or thiazole (B1198619) can introduce hydrogen bond donors or acceptors, influencing target binding and solubility. nih.gov The synthesis of such analogues can be achieved through cross-coupling reactions where a heterocyclic boronic acid is coupled with the appropriate chloro-phenyl-ethanone precursor.

Another approach involves the elaboration of the ethanone moiety into a heterocyclic system. The acetyl group can serve as a chemical handle for condensation reactions with dinucleophiles to form various heterocycles. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. These modifications significantly alter the geometry and electronic properties of the original molecule. jmpas.com

Bioisosteric Replacements: Bioisosterism involves the substitution of a functional group with another that retains similar biological activity but possesses different physicochemical properties. u-tokyo.ac.jp For the this compound scaffold, the acetyl group is a prime candidate for bioisosteric replacement. The carbonyl group is susceptible to metabolic reduction, and replacing it can improve metabolic stability.

Common bioisosteres for a ketone or an amide include five-membered heterocycles like 1,2,3-triazoles, 1,3,4-oxadiazoles, and tetrazoles. nih.govnih.gov For example, a 1,4-disubstituted 1,2,3-triazole can mimic the geometry of a trans-amide bond and can be synthesized via copper-catalyzed "click chemistry" from an azide (B81097) and an alkyne precursor. nih.gov This replacement can enhance target interactions through new hydrogen bonding opportunities and improved dipole moment.

The following table outlines potential bioisosteric replacements for the acetyl group of this compound.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Acetyl (-COCH₃) | 1,2,3-Triazole | Improves metabolic stability, mimics amide bond, potential for new H-bonding interactions. nih.gov |

| Acetyl (-COCH₃) | 1,3,4-Oxadiazole | Increases stability, acts as a hydrogen bond acceptor, can improve potency. nih.gov |

| Acetyl (-COCH₃) | Sulfonamide | Introduces a tetrahedral geometry, strong hydrogen bond donor/acceptor capabilities. |

| Acetyl (-COCH₃) | Tetrazole | Acts as a non-classical bioisostere for a carboxylic acid, can improve metabolic stability and acidity. nih.gov |

Libraries and Combinatorial Synthesis Strategies for Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structured libraries of analogues, enabling efficient exploration of structure-activity relationships. For the this compound scaffold, a library can be designed by systematically varying substituents at multiple positions on the molecule.

A common strategy involves a parallel synthesis approach where the core scaffold is functionalized with a diverse set of building blocks. For instance, the acetyl group can be used as a starting point for Claisen-Schmidt condensation with a library of aldehydes to produce a series of chalcone-like derivatives. rsc.org These α,β-unsaturated ketones can then be further reacted with various nucleophiles in Michael additions to generate greater diversity.

A hypothetical library based on the this compound scaffold could be constructed as illustrated in the table below. This library would be synthesized by first preparing a set of substituted biphenyl ethanone cores via Suzuki coupling, followed by derivatization of the acetyl group.

| Scaffold Position | R1 (on 2'-Chloro-phenyl ring) | R2 (on 3-acetyl-phenyl ring) | R3 (Modification of acetyl group) |

| Variation 1 | -H (unsubstituted) | -H (unsubstituted) | Condensation with Benzaldehyde |

| Variation 2 | 4'-Fluoro | -H (unsubstituted) | Condensation with 4-Methoxybenzaldehyde |

| Variation 3 | -H (unsubstituted) | 5-Methoxy | Conversion to 1,2,3-Triazole |

| Variation 4 | 4'-Fluoro | 5-Methoxy | Conversion to Oxime |

| Variation 5 | 4'-Trifluoromethyl | -H (unsubstituted) | Reductive amination with Piperidine |

This approach allows for the systematic evaluation of how substitutions on both phenyl rings and modifications of the side chain affect the desired biological activity and properties.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in the Context of Chemical Probe Design

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target. nih.govbayer.com The development of potent and selective probes from the this compound scaffold requires rigorous Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies.

SAR Studies: SAR studies correlate specific structural modifications with changes in biological activity. nih.govnih.gov For a hypothetical target, a library of analogues, as described in section 6.4, would be synthesized and screened. The goal is to identify key structural features essential for potency and selectivity. For example, initial studies might reveal that electron-withdrawing groups on the 2'-chloro-phenyl ring enhance activity, while bulky substituents on the second phenyl ring are detrimental. nih.gov

SPR Studies: SPR studies focus on how chemical structure affects physicochemical properties such as solubility, permeability, metabolic stability, and lipophilicity (LogP). namiki-s.co.jp A good chemical probe must not only be potent but also possess properties that make it suitable for use in biological assays (e.g., cell permeability). Modifications such as the introduction of polar groups or heterocycles can be used to fine-tune these properties.

Chemical Probe Design: To serve as a chemical probe, an optimized analogue of this compound could be functionalized with a reporter tag, such as a fluorescent dye (e.g., BODIPY, coumarin) or a biotin (B1667282) handle for pull-down experiments. mdpi.comresearchgate.net The linker used to attach the tag must be carefully chosen to avoid disrupting the interaction with the biological target. The design process often involves synthesizing a small set of tagged probes with the linker attached at different, solvent-exposed positions on the scaffold. A "negative control" compound, a structurally similar but biologically inactive molecule, is also typically developed to help validate the probe's on-target effects. bayer.com

The table below presents a hypothetical SAR/SPR summary for a series of analogues designed as chemical probes.

| Compound ID | R1 (on 2'-Chloro-phenyl) | R2 (Modification of acetyl) | Target Activity (IC₅₀, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| Parent | -H | -COCH₃ | >10,000 | 5.2 |

| Analogue 1 | 4'-Fluoro | -COCH₃ | 5,200 | 6.1 |

| Analogue 2 | -H | Pyrazole | 850 | 8.5 |

| Analogue 3 | 4'-Fluoro | Pyrazole | 150 | 9.3 |

| Probe 1 | 4'-Fluoro | Pyrazole-linker-BODIPY | 210 | 7.8 |

| Control 1 | 4'-Fluoro (meta) | Pyrazole | >10,000 | 9.1 |

These systematic studies are crucial for transforming a simple chemical scaffold into a validated chemical probe for biological research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.